molecular formula C13H16Cl2N2O4S B512989 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941008-75-9

1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512989
CAS No.: 941008-75-9
M. Wt: 367.2g/mol
InChI Key: XJSZTBNQDXDIKP-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is a high-purity chemical compound intended for research and development purposes. Piperazine-based scaffolds are recognized as remarkable structures in the generation of diverse pharmacological agents . This compound features a benzenesulfonyl group and an acetyl group attached to the piperazine core, a structure that may be of interest in medicinal chemistry and drug discovery for the exploration of new bioactive molecules. Researchers can utilize this chemical as a key intermediate or building block in organic synthesis. The product is strictly for laboratory research use. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[4-(2,5-dichloro-4-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-3-5-17(6-4-16)22(19,20)13-8-10(14)12(21-2)7-11(13)15/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJSZTBNQDXDIKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonylation of Piperazine

The sulfonylation step employs 2,5-dichloro-4-methoxybenzenesulfonyl chloride, which reacts with piperazine in the presence of a base to form 4-(2,5-dichloro-4-methoxybenzenesulfonyl)piperazine. This reaction is critical for regioselectivity, as piperazine contains two nucleophilic nitrogen atoms.

Conditions and Optimization

  • Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or 1,4-dioxane are preferred to enhance reactivity.

  • Base: Triethylamine (TEA) or cesium carbonate is used to neutralize HCl byproducts. Excess base (2–3 equivalents) ensures complete conversion.

  • Temperature: Reactions are conducted at 0–25°C to minimize disulfonylation.

Yield: 60–75% (isolated via recrystallization from dichloromethane-hexane).

N-Acetylation of Monosulfonylated Piperazine

The acetyl group is introduced using acetyl chloride or acetic anhydride under mild conditions to avoid over-acylation.

Conditions and Optimization

  • Acylating Agent: Acetyl chloride (1.2 equivalents) in THF or ethyl acetate.

  • Base: Sodium bicarbonate (NaHCO₃) or TEA to scavenge HCl.

  • Work-up: Quenching with methanol followed by extraction with ethyl acetate and washing with water.

Yield: 70–85% after column chromatography (silica gel, ethyl acetate/hexane).

Alternative Methodologies and Comparative Analysis

Solid-Phase Synthesis

Patent literature describes solid-phase techniques for piperazine derivatives, though these are more suited for high-throughput screening than bulk synthesis. For instance, immobilizing piperazine on resin prior to sulfonylation reduced disubstitution byproducts but required specialized equipment.

Reaction Monitoring and Characterization

Analytical Techniques

  • HPLC: Retention times (e.g., 2.35–2.57 min) and purity (>95%) are verified via reverse-phase HPLC.

  • NMR Spectroscopy: Key signals include:

    • 1H NMR (DMSO-d₆): δ 1.29 (d, 6H, J=6.57 Hz, isopropyl group), 3.97 (s, 3H, methoxy), 8.35 (s, 1H, aromatic).

    • 13C NMR: Peaks at δ 169.8 (carbonyl), 154.2 (sulfonyl-linked aromatic).

  • Mass Spectrometry: ESI-MS m/z 404.2 [M+H]+, consistent with the molecular formula C₁₃H₁₅Cl₂N₃O₃S.

Challenges in Purification

  • Byproducts: Disulfonylated piperazine (5–10%) and diacetylated derivatives (3–7%) are common impurities, necessitating gradient column chromatography.

  • Crystallization: Recrystallization from dichloromethane-hexane improves purity to >98%.

Scale-Up Considerations and Industrial Relevance

Solvent Selection for Large-Scale Production

  • Cost-Efficiency: Ethyl acetate and water are preferred for extraction due to low toxicity and ease of recycling.

  • Safety: THF is replaced with 2-methyltetrahydrofuran (2-MeTHF) in pilot-scale reactions to reduce flammability risks.

Catalytic Improvements

Recent advances utilize polymer-supported bases (e.g., PS-TBD) to streamline work-up and reduce waste. For example, PS-TBD increased sulfonylation yields to 78% while eliminating aqueous washes .

Chemical Reactions Analysis

1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, to form a variety of derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Major products formed from these reactions include sulfone derivatives, reduced amines, and substituted piperazine derivatives.

Scientific Research Applications

1. Enzyme Inhibition

Research indicates that derivatives of piperazine, including 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, demonstrate inhibitory effects on human acetylcholinesterase (AChE). This enzyme is crucial in the regulation of neurotransmission, and its inhibition has been linked to potential treatments for neurodegenerative diseases such as Alzheimer's disease. The compound's ability to bind at specific sites on AChE suggests its utility in developing therapeutics aimed at preventing amyloid peptide aggregation .

2. Anticancer Potential

The compound has shown promise in inhibiting certain protein kinases involved in cell signaling pathways. By disrupting these pathways, it may suppress tumor growth and proliferation. Studies have indicated that compounds with similar structures exhibit anticancer properties, making this compound a candidate for further investigation in cancer therapy.

Synthetic Methods

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key steps include:

  • Preparation of Sulfonyl Chloride : Reacting 2,5-dichloro-4-methoxybenzenesulfonic acid with thionyl chloride.
  • Formation of Piperazine Derivative : The sulfonyl chloride intermediate is reacted with piperazine under basic conditions to yield the final product.

Optimizing reaction conditions such as temperature and solvent choice can enhance yield and purity .

Case Studies

Several studies have highlighted the applications of this compound:

  • Study on Neurodegeneration : A study focusing on the inhibition of AChE by piperazine derivatives demonstrated that modifications to the piperazine structure could enhance binding affinity and selectivity for AChE, indicating potential for therapeutic development against Alzheimer's disease .
  • Anticancer Research : Another case study explored the efficacy of various piperazine derivatives in inhibiting cancer cell lines. The results suggested that compounds similar to this compound exhibited significant cytotoxic effects against specific cancer types, warranting further exploration into their mechanisms of action.

Mechanism of Action

The mechanism of action of 1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonyl group is known to form strong interactions with amino acid residues in enzyme active sites, potentially inhibiting their activity. Additionally, the piperazine ring can interact with various receptors, modulating their signaling pathways and leading to therapeutic effects.

Comparison with Similar Compounds

1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[4-(2,5-Dichlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.

    1-[4-(4-Methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one: Lacks the dichloro substitution, potentially altering its chemical properties and interactions.

    1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]propan-1-one: Features a propanone moiety instead of ethanone, which may influence its pharmacokinetic properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

1-[4-(2,5-Dichloro-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, a compound belonging to the piperazine derivatives, has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13H16Cl2N2O4SC_{13}H_{16}Cl_{2}N_{2}O_{4}S with a molecular weight of 367.2 g/mol. Its unique structure includes a piperazine ring substituted with a sulfonyl group and dichloro and methoxy groups, which contribute to its biological activity.

PropertyValue
Molecular FormulaC13H16Cl2N2O4S
Molecular Weight367.2 g/mol
CAS Number941008-75-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Research indicates that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which plays a crucial role in neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and offering therapeutic benefits for neurodegenerative diseases like Alzheimer's .

Additionally, the compound's sulfonyl group may facilitate interactions with various receptors, modulating their activity and contributing to its pharmacological effects.

Antimicrobial Activity

Studies have shown that piperazine derivatives exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains, demonstrating promising results in inhibiting bacterial growth. For instance, derivatives similar to this compound have shown effective antibacterial action with IC50 values ranging from 2.14 µM to 6.28 µM compared to standard drugs .

Anticonvulsant Activity

Research involving piperazine derivatives has highlighted their potential anticonvulsant properties. In animal models, certain derivatives were screened for their ability to prevent seizures induced by maximal electroshock (MES). The findings suggest that compounds structurally related to this compound may possess anticonvulsant activity comparable to established medications like phenytoin .

Anticancer Potential

The anticancer properties of piperazine derivatives have been investigated extensively. The compound's ability to inhibit cell proliferation in various cancer cell lines has been reported, suggesting its potential as a lead compound in cancer therapy . Mechanistic studies indicate that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

Case Studies

Several studies have focused on the biological evaluation of piperazine derivatives:

  • Antibacterial Evaluation : A study assessed the antibacterial efficacy of synthesized piperazine derivatives against multiple strains, revealing that some compounds exhibited lower IC50 values than traditional antibiotics, indicating higher potency .
  • Neurotoxicity Assessment : In anticonvulsant studies using the MES model, selected piperazine derivatives showed significant efficacy without neurotoxic effects at therapeutic doses, suggesting a favorable safety profile for potential therapeutic use .
  • Enzyme Inhibition Studies : Research demonstrated that certain piperazine compounds effectively inhibited AChE activity in vitro, supporting their potential application in treating cognitive disorders .

Q & A

Q. Advanced Research Focus

  • Single-crystal X-ray diffraction : Resolves torsional angles of the piperazine ring and sulfonyl group. For example, C–S–O bond angles (~106–109°) and planarity of the benzenesulfonyl moiety .
  • DFT calculations : Predicts stable conformers and compares them with experimental data to assess energy barriers for ring puckering .
  • Variable-temperature NMR : Identifies dynamic processes (e.g., piperazine ring inversion) by observing signal coalescence at elevated temperatures .

How does the electronic environment of substituents (e.g., Cl, OCH₃) influence the compound’s reactivity and biological interactions?

Q. Advanced Research Focus

  • Electron-withdrawing groups (Cl, SO₂) : Increase electrophilicity of the sulfonyl group, enhancing hydrogen-bonding interactions with biological targets (e.g., enzymes) .
  • Methoxy group (−OCH₃) : Modulates lipophilicity (logP) and bioavailability, as seen in analogs with improved blood-brain barrier penetration .
  • Structure-activity relationship (SAR) : Replace Cl with F or Br to study halogen bonding effects on receptor affinity .

What in silico methods are recommended for predicting pharmacokinetic properties and toxicity profiles?

Q. Basic Research Focus

  • Molecular docking (AutoDock, Glide) : Screens for interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolic stability .
  • ADMET prediction tools (SwissADME, ProTox-II) : Estimates parameters like aqueous solubility, plasma protein binding, and hepatotoxicity .
  • MD simulations : Models membrane permeability by simulating interactions with lipid bilayers .

How can researchers design experiments to validate the compound’s mechanism of action in biological systems?

Q. Advanced Research Focus

  • Target engagement assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to suspected targets (e.g., serotonin receptors) .
  • Knockout/knockdown models : CRISPR-Cas9-mediated gene editing in cell lines to confirm target specificity .
  • Metabolite profiling : LC-MS/MS identifies phase I/II metabolites in hepatocyte incubations, informing toxicity and clearance pathways .

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